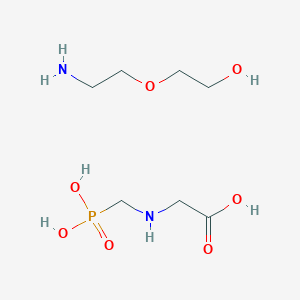
2-(2-Aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)ethanol: and 2-(phosphonomethylamino)acetic acid are two distinct chemical compounds with unique properties and applications. 2-(2-Aminoethoxy)ethanol is an amino alcohol commonly used in various industrial and research applications. 2-(phosphonomethylamino)acetic acid
準備方法
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene Oxide with Ethanolamine: This method involves the reaction of ethylene oxide with ethanolamine under controlled conditions to produce 2-(2-aminoethoxy)ethanol.
Reaction of Diethylene Glycol with Ammonia: Another method involves the reaction of diethylene glycol with ammonia to yield 2-(2-aminoethoxy)ethanol.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often used to produce 2-(2-aminoethoxy)ethanol.
Synthetic Routes and Reaction Conditions:
Reaction of Glycine with Phosphorus Trichloride: This method involves the reaction of glycine with phosphorus trichloride, followed by hydrolysis to produce 2-(phosphonomethylamino)acetic acid.
Reaction of Formaldehyde with Ammonia and Phosphorus Acid: Another method involves the reaction of formaldehyde with ammonia and phosphorus acid to yield 2-(phosphonomethylamino)acetic acid.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Electrophiles: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Aldehydes and Acids: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Types of Reactions:
Hydrolysis: 2-(phosphonomethylamino)acetic acid can undergo hydrolysis to form corresponding acids.
Condensation: It can undergo condensation reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolyzing Agents: Common hydrolyzing agents include water and acids.
Condensing Agents: Common condensing agents include carbodiimides and anhydrides.
Major Products Formed:
Acids: Formed from hydrolysis reactions.
Derivatives: Formed from condensation reactions.
科学的研究の応用
2-(2-Aminoethoxy)ethanol
Chemistry: : Used as a building block in the synthesis of various organic compounds . Biology : Employed in the preparation of bioconjugates for drug delivery and protein labeling . Medicine : Investigated for its potential use in pharmaceutical formulations . Industry : Used as a surfactant and in the production of polyurethane foams .
2-(phosphonomethylamino)acetic acid
Agriculture: : Widely used as a herbicide to control weeds . Biology : Studied for its effects on plant physiology and biochemistry . Environmental Science : Investigated for its environmental impact and degradation pathways .
作用機序
2-(2-Aminoethoxy)ethanol
Mechanism: : Acts as a nucleophile in various chemical reactions, facilitating the formation of new bonds . Molecular Targets and Pathways : Targets electrophilic centers in molecules, leading to the formation of substituted derivatives .
2-(phosphonomethylamino)acetic acid
Mechanism: : Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants . Molecular Targets and Pathways : Targets the shikimate pathway in plants, leading to the inhibition of amino acid synthesis and plant growth .
類似化合物との比較
2-(2-Aminoethoxy)ethanol
Similar Compounds: : Ethanolamine, Diethylene glycol, Triethylene glycol . Uniqueness : Contains both amino and ethoxy functional groups, making it versatile for various chemical reactions .
2-(phosphonomethylamino)acetic acid
Similar Compounds: : Aminomethylphosphonic acid, N-(phosphonomethyl)glycine . Uniqueness : Highly effective as a herbicide due to its specific mechanism of action targeting the shikimate pathway .
特性
CAS番号 |
502160-27-2 |
|---|---|
分子式 |
C7H19N2O7P |
分子量 |
274.21 g/mol |
IUPAC名 |
2-(2-aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C4H11NO2.C3H8NO5P/c5-1-3-7-4-2-6;5-3(6)1-4-2-10(7,8)9/h6H,1-5H2;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChIキー |
UBBLGEPNEVLGIB-UHFFFAOYSA-N |
正規SMILES |
C(COCCO)N.C(C(=O)O)NCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
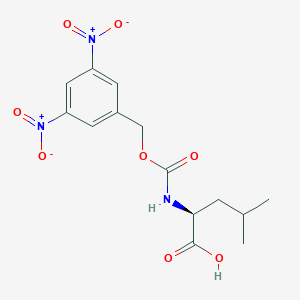
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
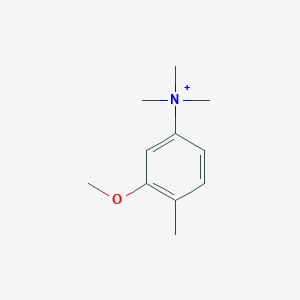
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
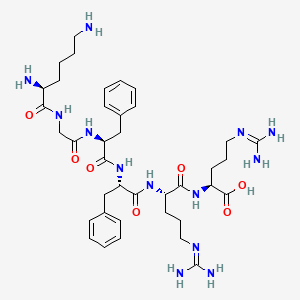
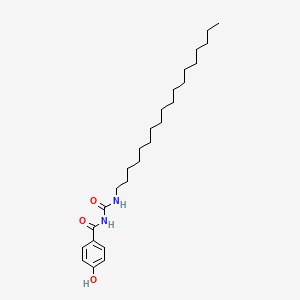
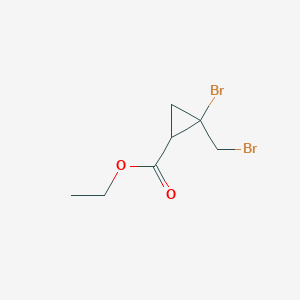
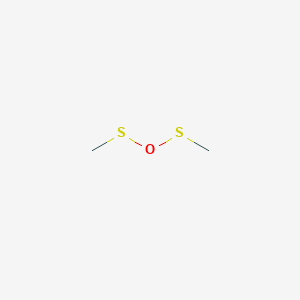
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
